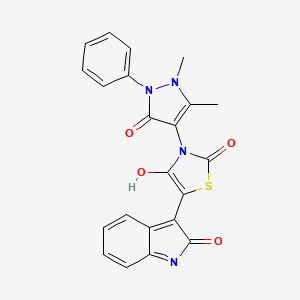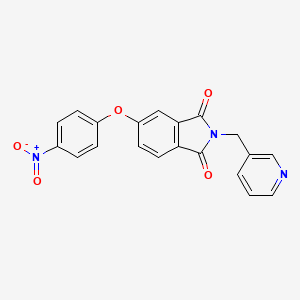
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
説明
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to target the epidermal growth factor receptor (EGFR) and block its activity.
作用機序
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of the MAPK and PI3K pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to have potent inhibitory effects on the tyrosine kinase activity of EGFR, with an IC50 value of approximately 3 nM. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, and to enhance the cytotoxic effects of chemotherapy drugs.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency, specificity, and selectivity for EGFR. It can be used to study the effects of EGFR inhibition on various cellular processes, and its potential as a therapeutic agent for cancer treatment. However, 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of EGFR, the investigation of the effects of EGFR inhibition on other cellular processes, such as autophagy and metabolism, and the exploration of the potential of EGFR inhibitors as combination therapies for cancer treatment. In addition, the use of 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone in animal models and clinical trials may provide further insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is a small molecule inhibitor that has been widely used in scientific research for its ability to target EGFR and block its activity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has shown promise as a therapeutic agent for cancer treatment, and further research on its potential and safety is warranted.
科学的研究の応用
2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the tyrosine kinase activity of EGFR and block downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. 2-(2,4-dichlorophenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been used to study the effects of EGFR inhibition on cancer cells, and its potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-5-4-10-23-18(12)25-19(14-9-8-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUHMSHSNOLHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B3739128.png)
![4-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3739138.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B3739143.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3739150.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B3739171.png)
![benzyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3739173.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3739180.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B3739183.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3739197.png)
![N'-[5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739202.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-nitrobenzamide](/img/structure/B3739219.png)
![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B3739222.png)
